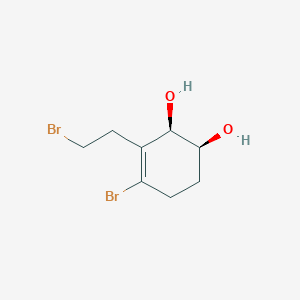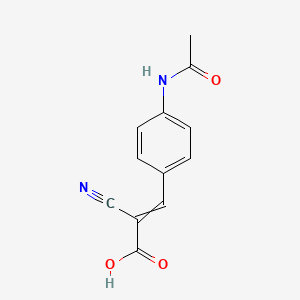
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is an organic compound that features a cyano group, an acetamido group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the nitration of phenol to produce nitrophenol, followed by reduction to aminophenol. The aminophenol is then acetylated to form acetamidophenol. Finally, the acetamidophenol undergoes a Knoevenagel condensation with malononitrile to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Possible applications in the production of polymers and advanced materials
Wirkmechanismus
The mechanism of action of 3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is not well-characterized. its structural features suggest it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The cyano group and acetamido group may play crucial roles in binding to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidophenylboronic acid: Shares the acetamido group and phenyl ring but differs in the presence of a boronic acid group.
Acetaminophen: Contains a similar acetamido group and phenyl ring but lacks the cyano group and the prop-2-enoic acid moiety.
Uniqueness
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and an acetamido group allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
141426-08-6 |
|---|---|
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
3-(4-acetamidophenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)14-11-4-2-9(3-5-11)6-10(7-13)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
SHHUTXKPXXYFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


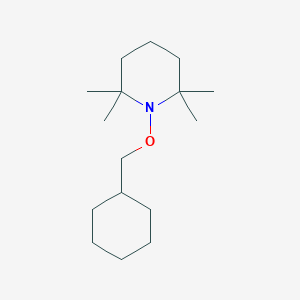
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
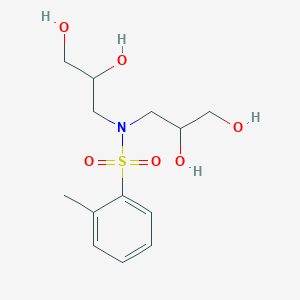
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
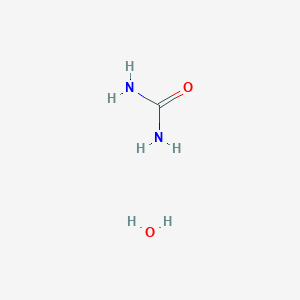


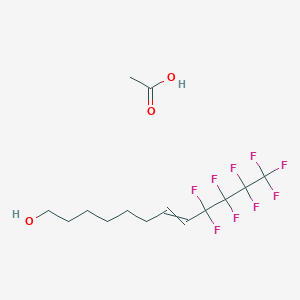
![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
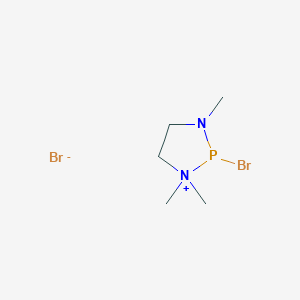
![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

